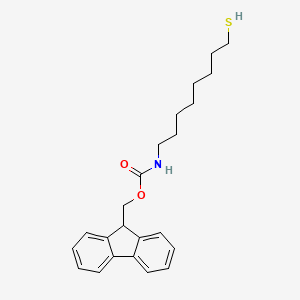
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is a chemical compound that features a fluorenylmethyl group attached to an octyl chain with a sulfanyl group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate typically involves the following steps:
Formation of Fluorenylmethyl Carbamate: The initial step involves the reaction of 9H-fluoren-9-ylmethanol with phosgene to form 9H-fluoren-9-ylmethyl chloroformate. This intermediate is then reacted with an amine to form the fluorenylmethyl carbamate.
Attachment of the Octyl Chain: The next step involves the introduction of the octyl chain with a sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the fluorenylmethyl carbamate reacts with 8-bromo-1-octanethiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorenylmethyl derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- 9-Fluorenylmethyl carbamate
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is unique due to the presence of the long octyl chain with a sulfanyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
478691-25-7 |
|---|---|
Molecular Formula |
C23H29NO2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-sulfanyloctyl)carbamate |
InChI |
InChI=1S/C23H29NO2S/c25-23(24-15-9-3-1-2-4-10-16-27)26-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22,27H,1-4,9-10,15-17H2,(H,24,25) |
InChI Key |
BWUYLUJTGLDAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




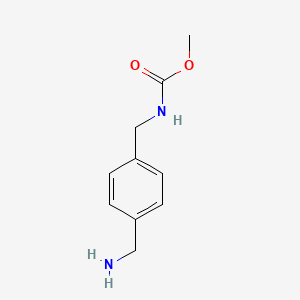

![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
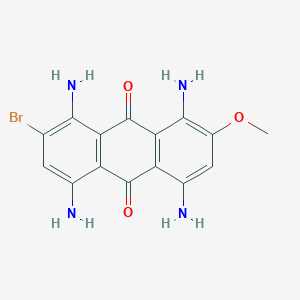

![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
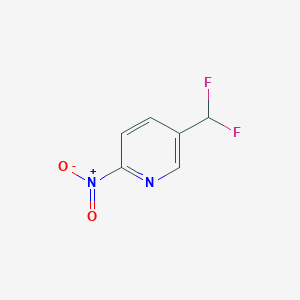
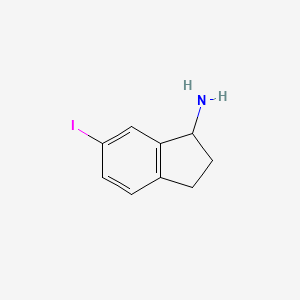
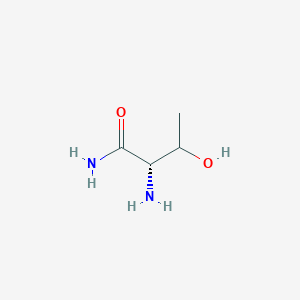

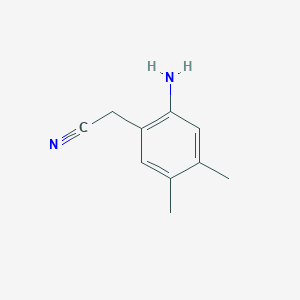
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
